8-(4-methoxypyrimidin-2-yl)-1,3,8-triazaspiro[4.5]decane-2,4-dione
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Overview
Description
8-(4-methoxypyrimidin-2-yl)-1,3,8-triazaspiro[4.5]decane-2,4-dione is a complex organic compound characterized by its unique spirocyclic structure. This compound is of significant interest in medicinal chemistry due to its potential therapeutic applications, particularly in the treatment of anxiety and other central nervous system disorders .
Preparation Methods
The synthesis of 8-(4-methoxypyrimidin-2-yl)-1,3,8-triazaspiro[4.5]decane-2,4-dione involves multiple steps, starting from commercially available reagents. The key intermediate, 1-(2-pyrimidinyl) piperazine, is synthesized through chlorination and cyclization condensation reactions with diethanolamine as the initial material . The final compound is obtained through a series of reactions including N-alkylation and cyclization, which are carried out under mild conditions to ensure high yield and purity .
Chemical Reactions Analysis
8-(4-methoxypyrimidin-2-yl)-1,3,8-triazaspiro[4.5]decane-2,4-dione undergoes various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: This compound can undergo nucleophilic substitution reactions, often using reagents like sodium hydroxide or potassium carbonate.
The major products formed from these reactions depend on the specific conditions and reagents used, but they generally involve modifications to the pyrimidinyl or spirocyclic moieties.
Scientific Research Applications
8-(4-methoxypyrimidin-2-yl)-1,3,8-triazaspiro[4.5]decane-2,4-dione has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its interactions with various biological targets, including enzymes and receptors.
Industry: The compound is used in the development of new pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 8-(4-methoxypyrimidin-2-yl)-1,3,8-triazaspiro[4.5]decane-2,4-dione involves its interaction with serotonin receptors in the central nervous system. By acting as a serotonergic agonist, it mimics the effects of serotonin, thereby exerting anxiolytic and antidepressant effects . The compound also inhibits prolyl oligopeptidase, an enzyme involved in the degradation of neuropeptides .
Comparison with Similar Compounds
Similar compounds include:
Spirotetramat: An insecticide with a spirocyclic structure, used in agriculture.
The uniqueness of 8-(4-methoxypyrimidin-2-yl)-1,3,8-triazaspiro[4.5]decane-2,4-dione lies in its specific combination of a pyrimidinyl group and a spirocyclic core, which imparts distinct pharmacological properties and potential therapeutic applications .
Properties
IUPAC Name |
8-(4-methoxypyrimidin-2-yl)-1,3,8-triazaspiro[4.5]decane-2,4-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15N5O3/c1-20-8-2-5-13-10(14-8)17-6-3-12(4-7-17)9(18)15-11(19)16-12/h2,5H,3-4,6-7H2,1H3,(H2,15,16,18,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KICRZAKCLWMQIH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=NC(=NC=C1)N2CCC3(CC2)C(=O)NC(=O)N3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15N5O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
277.28 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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